molecular formula C12H14ClN B1591353 2-(2-Naphthyl)ethylamine hydrochloride CAS No. 2017-67-6

2-(2-Naphthyl)ethylamine hydrochloride

Cat. No. B1591353
CAS RN: 2017-67-6
M. Wt: 207.7 g/mol
InChI Key: VJPPXKBLHHCXLG-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)ethylamine hydrochloride, also known as 2-(2-Naphthyl)ethanamine hydrochloride or 2-Naphthaleneethanamine hydrochloride, is a chemical compound with the empirical formula C12H13N · HCl . It has a molecular weight of 207.70 .


Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyl)ethylamine hydrochloride consists of a naphthalene ring attached to an ethylamine group via a carbon-carbon bond . The SMILES string representation of the molecule is Cl [H].NCCc1ccc2ccccc2c1 .


Physical And Chemical Properties Analysis

2-(2-Naphthyl)ethylamine hydrochloride is a solid substance . It has three melting points: the first at 226 °C, the second at 241 °C, and the third at 274 °C .

Scientific Research Applications

Optical Purity Assessment

2-(2-Naphthyl)ethylamine hydrochloride has been utilized in assessing optical purity (enantiomeric excess) of organic amines. A study demonstrated this application using FAB mass spectrometry, highlighting the utility of 2-(2-Naphthyl)ethylamine hydrochloride in evaluating chiral compounds (Shizuma et al., 2000).

Enzymatic Synthesis

This compound is a key chiral intermediate in the synthesis of specific drugs like calcimimetic cinacalcet hydrochloride. Research on ω-transaminase engineering showed its potential in producing (R)-(+)-1-(1-naphthyl)ethylamine through asymmetric reduction, highlighting its importance in enzymatic synthetic processes (Cao et al., 2020).

Electron Transport Studies

Investigations into electron transport properties of naphthylamine-based compounds have identified 2-(2-Naphthyl)ethylamine hydrochloride derivatives as potential electron transporters. This suggests its utility in electronic device applications, such as organic light-emitting diodes (Tse et al., 2006).

Photocatalysis Research

The compound plays a role in photocatalytic reactions. Studies have shown its involvement in the decomposition of chlorobenzenes in exciplex forming systems, thus contributing to our understanding of photocatalytic mechanisms (Chesta et al., 1994).

Asymmetric Synthesis and Catalysis

2-(2-Naphthyl)ethylamine hydrochloride is used in asymmetric synthesis and catalysis. Its derivatives have been studied for their roles in promoting stereoselectivity in reactions, illustrating its significance in chiral synthesis and organometallic chemistry (Yeo et al., 2005).

Antibacterial Research

There's research exploring the potential antibacterial and modulatory activities of naphthylamine derivatives. This indicates its possible applications in developing new antibacterial agents or understanding bacterial resistance mechanisms (Figueredo et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPXKBLHHCXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584757
Record name 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)ethylamine hydrochloride

CAS RN

2017-67-6
Record name 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution comprising 2-naphth-2-ylethanol (0.5 g, 2.9 mmol) in dry DMF (5 mL) was combined under nitrogen with diphenylphosphoryl azide (0.74 mL, 3.42 mmol) and 1,8-diazaabicyclo[5.4.0]undec-7-ene (0.47 mL. 3.14 mmol). The mixture was heated at 65° C. for 3 hours and then partitioned between water and diethyl ether. The aqueous layer was separated and extracted with diethyl ether. The combined organic layers were washed with 3N hydrochloric acid and then saturated sodium bicarbonate, dried (MgSO4), filtered and concentrated by rotary evaporation. The residue was dissolved in THF (5 mL) and the solution was combined with triphenylphosphine (1 g, 3.81 mmol), stirred for 2 hours at room temperature, diluted with water (0.100 mL), stirred 3 hours, diluted with concentrated hydrochloric acid (0.33 mL) to give a precipitate, treated with ethanol (5 mL) to dissolve the precipitate and treated with diethyl ether, added slowly, to give a white precipitate. The while precipitate was isolated by filtration, washed with diethyl ether and dried under vacuum to provide 2-naphth-2-ylethylamine hydrochloride (0.447 g, 75% yield);
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.33 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
5 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
F Zhang, X Zhang, C Wang, M Sun, X Luo, Y Yang… - Nano Energy, 2021 - Elsevier
Blue emitting perovskite electroluminescent (EL) devices are mainly realized based on chlorine mixing in bromide perovskites including CsPbBr 3 , CH 3 NH 3 PbBr 3 (MAPbBr 3 ), and …
Number of citations: 32 www.sciencedirect.com
S Pirouz, J Duhamel, S Jiang, A Duggal - Macromolecules, 2015 - ACS Publications
A unique methodology based on fluorescence measurements is introduced to quantitatively measure the actual level of interpolymeric association between ethylene–propylene (EP) …
Number of citations: 11 pubs.acs.org
T Gajda, A Napieraj, K Osowska-Pacewicka… - Tetrahedron, 1997 - Elsevier
The novel ring-opening reaction of various 2-alkyl- and 2,2-dimethyl-N-(diethoxyphosphoryl)aziridines (1) and (10) with copper-modified Grignard reagents proceeds regiospecifically at …
Number of citations: 27 www.sciencedirect.com
Y Cao, Y Wang, Y Zhang, X Liu, J Lin - Materials Today Communications, 2023 - Elsevier
Since the discovery of thermochromism in halide perovskites, new perovskite materials with excellent thermochromic properties have been developed. Among them, two-dimensional (…
Number of citations: 0 www.sciencedirect.com
C O'Reilly - 2011 - aran.library.nuigalway.ie
Chapters one and two of this thesis describe the synthesis of two novel glycosphingolipid derivatives. Glycosphingolipids are amphiphilic molecules consisting of a carbohydrate head …
Number of citations: 0 aran.library.nuigalway.ie
AK Agrahari, P Bose, MK Jaiswal, S Rajkhowa… - Chemical …, 2021 - ACS Publications
Copper(I)-catalyzed 1,3-dipolar cycloaddition between organic azides and terminal alkynes, commonly known as CuAAC or click chemistry, has been identified as one of the most …
Number of citations: 178 pubs.acs.org
H Bhatia, B Ghosh, E Debroye - Journal of Materials Chemistry C, 2022 - pubs.rsc.org
Semiconducting nanomaterials have been widely explored in diverse optoelectronic applications. Colloidal lead halide perovskite nanocrystals (NCs) have recently been an excellent …
Number of citations: 10 pubs.rsc.org
F Merlino, S Daniele, V La Pietra… - Journal of Medicinal …, 2018 - ACS Publications
In the fight against Glioblastoma Multiforme, recent literature data have highlighted that integrin α5β1 and p53 are part of convergent pathways in the control of glioma apoptosis. This …
Number of citations: 17 pubs.acs.org
X Mei, D Jia, J Chen, S Zheng, X Zhang - Nano Today, 2022 - Elsevier
Metal halide perovskite quantum dots (PQDs) possess high photoluminescence quantum yields, tunable emission spectra with high color purity, high defect tolerance and facile …
Number of citations: 46 www.sciencedirect.com
F Wesche, H Adihou, TA Wichelhaus… - Beilstein Journal of …, 2019 - beilstein-journals.org
The repeated and improper use of antibiotics had led to an increased number of multiresistant bacteria. Therefore, new lead structures are needed. Here, the synthesis and an …
Number of citations: 4 www.beilstein-journals.org

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